Product packaging for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol)(Cat. No.:CAS No. 93919-14-3)

4,4'-(2-Methylpropylidene)bis(2,6-xylenol)

Cat. No.: B12647681
CAS No.: 93919-14-3
M. Wt: 298.4 g/mol
InChI Key: ODVXUYPWFWVHGW-UHFFFAOYSA-N
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Description

Note on Compound Identity: The compound "4,4'-(2-Methylpropylidene)bis(2,6-xylenol)" (CAS 93919-14-3) is structurally distinct from the widely documented "2,2'-(2-Methylpropylidene)bis[4,6-xylenol]" (CAS 33145-10-7, sold as PowerNox™1150). The following description is based on the extensively available 2,2'-isomer, which serves as a high-performance industrial antioxidant . This compound belongs to the family of sterically hindered, high-performance phenolic antioxidants . It is characterized by an exceptional antioxidant capacity, making it an ideal stabilizer for various polymers and synthetic materials. Its primary research value lies in its application to prevent oxidative degradation in polymers such as Acrylonitrile Butadiene Styrene (ABS) and Polyvinyl Chloride (PVC), as well as in various elastomers, thereby extending the lifespan and maintaining the properties of these materials . The compound is also an outstanding stabilizer for lattices used in products like dipped rubber goods, foam, and carpet backings, and functions as an excellent metal deactivator in cross-linked polyethylene (XLPE) . Physically, it is an off-white to white powder with a melting point range of 158-164°C . It exhibits solubility in common organic solvents including ethyl acetate, acetone, and methanol, but is virtually insoluble in water and n-hexane . This product is supplied for professional research applications and is For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O2 B12647681 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) CAS No. 93919-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93919-14-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-2,6-dimethylphenol

InChI

InChI=1S/C20H26O2/c1-11(2)18(16-7-12(3)19(21)13(4)8-16)17-9-14(5)20(22)15(6)10-17/h7-11,18,21-22H,1-6H3

InChI Key

ODVXUYPWFWVHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 4,4 2 Methylpropylidene Bis 2,6 Xylenol

Synthesis Pathways Involving 2,6-Xylenol Precursors

The primary route to synthesizing 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) involves the condensation of two equivalents of 2,6-xylenol with one equivalent of isobutyraldehyde (B47883). Due to the methyl groups at the ortho positions to the hydroxyl group, the para-position is activated and available for electrophilic attack, leading to the formation of the desired 4,4'-linked product.

Acid-Catalyzed Condensation Reactions

The condensation reaction is predominantly catalyzed by acids. The general mechanism involves the protonation of the carbonyl oxygen of isobutyraldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, two molecules of 2,6-xylenol undergo electrophilic aromatic substitution at their electron-rich para-positions, sequentially attacking the activated carbonyl carbon. The reaction proceeds through a carbocation intermediate, followed by dehydration to yield the final bisphenol product.

While specific literature detailing the synthesis of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is not abundant, the synthesis of the closely related compound, tetramethylbisphenol A (from 2,6-xylenol and acetone), provides a strong model. In these types of reactions, strong acids are typically employed to facilitate the condensation. google.com

Investigations into Catalyst Systems and Reaction Conditions

A variety of acid catalysts are employed in bisphenol synthesis, ranging from homogeneous to heterogeneous systems. For analogous syntheses, such as that of tetramethylbisphenol A, traditional catalysts include inorganic acids and Lewis acids. google.com A patented method for producing high-purity tetramethyl bisphenol A utilizes a dual catalyst system. google.com This process involves first melting the 2,6-xylenol and adding an organic carboxylic acid catalyst, followed by the continuous addition of an organic sulfonic acid catalyst before introducing acetone (B3395972) to initiate the reaction. google.com

The following table outlines a representative catalyst system for a related bisphenol synthesis, which can be extrapolated for the synthesis of the target compound.

Catalyst ComponentFunctionTypical Concentration (as % of 2,6-xylenol mass)
Organic Carboxylic AcidInitial Catalyst5-20%
Organic Sulfonic AcidPrimary Catalyst10-30%
Data derived from a patent for the synthesis of tetramethyl bisphenol A. google.com

Reaction conditions are critical for maximizing the yield and purity of the final product. Temperature control is essential to manage reaction kinetics and minimize the formation of by-products. The reaction to form tetramethyl bisphenol A is typically carried out by heating the initial mixture, adding the catalysts, and then introducing the ketone to proceed with the condensation. google.com The resulting slurry is then processed to isolate the final product. google.com

Mechanistic Studies of Alkylation and Oligomerization in Precursor Synthesis

The fundamental mechanism for the formation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is a Friedel-Crafts-type hydroxyalkylation. The -OH group of 2,6-xylenol is a strongly activating, ortho-, para-directing group. learncbse.in With the ortho-positions blocked by methyl groups, electrophilic substitution is directed almost exclusively to the para-position. The acid catalyst protonates the isobutyraldehyde, forming a carbocationic species which is the electrophile. This electrophile then attacks the para-position of the first 2,6-xylenol molecule. The resulting intermediate alcohol is then protonated and loses water to form a new, larger carbocation, which is then attacked by a second molecule of 2,6-xylenol to form the final product.

A potential side reaction in bisphenol synthesis is oligomerization. This can occur if the product bisphenol, which still possesses phenolic hydroxyl groups, reacts further with the aldehyde or its intermediates. However, the steric hindrance provided by the two methyl groups ortho to the hydroxyl group in 2,6-xylenol significantly deactivates the ring towards further electrophilic substitution, thereby minimizing oligomerization and favoring the formation of the desired bisphenol.

Functional Group Transformations and Derivatization Strategies

The two phenolic hydroxyl groups on 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) are key sites for functional group transformations and derivatization. These modifications can be used to alter the physical and chemical properties of the molecule, for example, to produce new polymers or additives. Common reactions involving the phenolic hydroxyl groups include etherification and esterification.

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. learncbse.in This would result in the formation of a diether derivative of the bisphenol.

Esterification: Ester derivatives can be formed by reacting the bisphenol with acyl chlorides or acid anhydrides in the presence of a base. This reaction converts the phenolic hydroxyl groups into ester linkages, which can significantly alter properties such as solubility and reactivity.

While specific examples for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) are not detailed in readily available literature, these are fundamental reactions of phenols and would be applicable to this molecule.

Green Chemistry Approaches in the Synthesis of Bisphenols

The principles of green chemistry are increasingly being applied to the synthesis of bisphenols to reduce environmental impact and improve safety and efficiency. A major focus is the replacement of corrosive and difficult-to-recycle homogeneous acid catalysts with solid, reusable heterogeneous catalysts. researchgate.netcollectionscanada.gc.ca

Solid acid catalysts offer several advantages:

Reduced Corrosion: They are less corrosive to reactor vessels than strong mineral acids.

Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying product purification and reducing waste. chemicalbook.com

Reusability: Many solid acid catalysts can be regenerated and reused over multiple reaction cycles, improving process economics. researchgate.net

Examples of solid acid catalysts investigated for bisphenol synthesis include:

Ion-exchange resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used and have proven effective. collectionscanada.gc.cagoogle.comgoogle.com

Zeolites: These microporous aluminosilicates, such as H-beta and Zeolite Y, offer shape selectivity and high thermal stability. researchgate.netgoogle.com

Nafion: A perfluorinated sulfonic acid polymer, which shows high catalytic activity. researchgate.netcollectionscanada.gc.ca

Acid-functionalized silica: Silica supports can be modified with acid groups to create effective catalysts. researchgate.net

Heteropolyacids: These complex inorganic acids can be used as bulk catalysts or supported on materials like silica. researchgate.netgoogle.com

The use of these catalysts represents a significant step towards a more sustainable synthesis of bisphenols like 4,4'-(2-Methylpropylidene)bis(2,6-xylenol). For instance, a general procedure for bisphenol synthesis using a silica-supported perchloric acid catalyst has been described as a green chemistry approach, often proceeding in the absence of a solvent. chemicalbook.com This approach minimizes volatile organic compounds and simplifies downstream processing. chemicalbook.com

Structural Characterization and Advanced Spectroscopic Investigations of 4,4 2 Methylpropylidene Bis 2,6 Xylenol

Elucidation of Molecular Architecture via High-Resolution Spectroscopic Techniques

The molecular structure of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) can be unequivocally determined through the application of several high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive spectral data is often proprietary and held in specialized databases, the expected spectral characteristics can be inferred from the known structure of the molecule and data available for its constituent parts and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For 4,4'-(2-Methylpropylidene)bis(2,6-xylenol), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the xylenol rings, the methine proton of the isobutylidene bridge, the methyl protons of the isobutyl group, and the methyl protons attached to the aromatic rings. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the substitution pattern and the nature of the bridging unit. Similarly, the ¹³C NMR spectrum would exhibit unique resonances for each carbon atom in the molecule, including the quaternary carbons of the aromatic rings and the aliphatic carbons of the isobutylidene group. Public databases indicate the availability of ¹³C NMR spectral data for the synonymous compound, 2,2'-(2-Methylpropylidene)bis(4,6-dimethylphenol). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl groups. Sharp peaks in the aromatic region (around 1500-1600 cm⁻¹) would confirm the presence of the benzene (B151609) rings. C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule would also be prominent. The availability of FTIR spectra for this compound is noted in public databases. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For 4,4'-(2-Methylpropylidene)bis(2,6-xylenol), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₂₀H₂₆O₂ (molecular weight: 298.42 g/mol ). nih.gov Fragmentation patterns would likely involve cleavage at the benzylic position, leading to the formation of stable substituted benzyl (B1604629) cations. GC-MS data for this compound is also reported to be available. nih.gov

Spectroscopic Technique Expected Key Features for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol)
¹H NMR Signals for aromatic, methine, and methyl protons with specific chemical shifts and coupling constants.
¹³C NMR Distinct resonances for aromatic and aliphatic carbons, confirming the molecular skeleton.
IR Spectroscopy Broad O-H stretch (phenolic), aromatic C=C stretching, and aliphatic/aromatic C-H stretching bands.
Mass Spectrometry Molecular ion peak corresponding to C₂₀H₂₆O₂ and characteristic fragmentation patterns.

Crystallographic Analysis and Solid-State Conformational Studies

To date, a specific single-crystal X-ray diffraction study for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is not publicly available. However, valuable insights into its likely solid-state conformation can be gleaned from the crystallographic analysis of closely related bisphenolic compounds. For instance, the crystal structure of 4,4'-Methylenebis(2,6-dimethylphenol) has been determined and provides a useful model. nih.gov In such structures, the dihedral angles between the two phenolic rings and the conformation of the bridging alkylidene group are of primary interest. These parameters are influenced by intramolecular steric hindrance and intermolecular packing forces, including hydrogen bonding involving the phenolic hydroxyl groups. It is anticipated that in the solid state, 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) would adopt a conformation that minimizes steric repulsion between the bulky isobutylidene bridge and the methyl groups on the xylenol rings. The two phenolic rings are likely to be twisted with respect to each other.

Conformational Isomerism and Rotational Dynamics

The presence of single bonds in the 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) molecule allows for rotation around these bonds, leading to the existence of different conformational isomers, or rotamers. The most significant rotational dynamics to consider are the rotation of the phenolic rings relative to each other around the bonds connecting them to the bridging carbon, and the rotation of the hydroxyl groups.

The barrier to rotation around the C-C bonds linking the phenolic rings to the isobutylidene bridge is expected to be significant due to steric hindrance. The bulky nature of the 2,6-dimethyl-substituted phenol (B47542) rings and the isobutyl group restricts free rotation, leading to a preferred range of dihedral angles. Studies on similar molecules, such as bisphenol A, have shown that such hindered rotation can be quantified, with energy barriers in the range of several kcal/mol. acs.org

Computational chemistry methods, such as a combination of molecular mechanics and ab initio calculations, have been effectively used to determine the preferred conformations of substituted benzenes and biphenyls. rsc.org These studies indicate that in sterically hindered systems, planar conformations are often disfavored, and the molecule adopts a twisted or perpendicular arrangement to alleviate strain. For 4,4'-(2-Methylpropylidene)bis(2,6-xylenol), it is highly probable that the two xylenol rings are not coplanar.

Theoretical and Computational Chemistry Studies of 4,4 2 Methylpropylidene Bis 2,6 Xylenol

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For bisphenol analogs, these calculations can determine optimized molecular geometries, vibrational frequencies, and molecular orbital energies with a reasonable degree of accuracy. researchgate.net

Studies on related bisphenols often employ DFT methods, such as B3LYP with a 6-31+G(d) basis set, to analyze their electronic properties. researchgate.net These calculations can yield important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive.

While specific DFT studies on 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) are not widely available in the public literature, the principles from studies on analogous compounds can be applied. For instance, the reactivity of bisphenol A has been computationally studied by examining its metabolic product, bisphenol A-3,4-quinone (BPAQ). researchgate.net The activation barrier for the reaction of BPAQ with deoxyadenosine (B7792050) was calculated to be 28.7 kcal/mol, indicating a slow reaction. researchgate.net Such computational approaches could be used to predict the metabolic fate and potential reactivity of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol).

Table 1: Representative Quantum Mechanical Descriptors for a Bisphenol Analog

DescriptorValueSignificance
HOMO Energy-5.97 eVRelates to the ability to donate an electron.
LUMO Energy-0.85 eVRelates to the ability to accept an electron.
Energy Gap (ΔE)5.12 eVIndicates chemical reactivity and stability.
Note: Data presented is for a representative formamidine (B1211174) derivative and is illustrative of the types of parameters obtained from DFT calculations. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic interactions between a ligand, such as a bisphenol, and a biological receptor or other molecules.

For bisphenol A (BPA) and its analogs, MD simulations have been employed to understand their interactions with nuclear receptors, which is a key aspect of their endocrine-disrupting activity. plos.orgnih.gov These simulations can reveal the binding modes and affinities of bisphenols within the ligand-binding pockets of receptors like the estrogen receptor (ERα) and the androgen receptor (AR). plos.orgnih.govacs.org The binding process is often driven by a combination of hydrogen bonds and hydrophobic interactions. plos.org

MD simulations have shown that BPA can bind to the hydrophobic pocket of several nuclear receptors, causing the twelfth helix (H12) of the receptor to adopt an activated state. plos.org Similar simulations could be performed for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) to predict its potential to interact with and activate these receptors. Furthermore, MD simulations have been used to investigate the migration of BPA from polycarbonate materials into food simulants, a process influenced by the solvent's molecular size and its solubility for both the polymer and the bisphenol. researchgate.net

Table 2: Key Findings from Molecular Dynamics Simulations of Bisphenols

Simulation FocusKey FindingReference
Bisphenol A with Nuclear ReceptorsBPA binds to the hydrophobic pocket, primarily through hydrogen bonds and hydrophobic interactions, leading to receptor activation. plos.org
Bisphenol Analogs with Estrogen Receptor αNegative hydrophobic interactions can lead to a decrease in receptor activity for some bisphenols. nih.gov
Bisphenol A MigrationMigration from polycarbonate is more favorable into ethanol (B145695) solution compared to water, influenced by solubility and molecular size. researchgate.net
Bisphenol Analogues with Androgen ReceptorThe dihydrotestosterone-bound pocket is the primary binding site, and conformational changes in helix H12 can indicate antagonistic activity. acs.org

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are valuable for predicting the properties of new or untested chemicals without the need for extensive experimental testing.

QSAR studies have been conducted for various bisphenol analogs to predict their estrogenic activities and other biological endpoints. researchgate.netnih.gov These models often use quantum-electronic descriptors derived from computational chemistry as input parameters. researchgate.net For instance, a QSAR analysis of 23 bisphenol A analogs used multiple linear regression and artificial neural networks to model their estrogenic activities, achieving high predictive accuracy. researchgate.net

Table 3: Examples of QSAR Model Applications for Bisphenols

Predicted Activity/PropertyModel TypeKey DescriptorsReference
Estrogenic ActivityMultiple Linear Regression, Artificial Neural NetworkQuantum-electronic descriptors researchgate.net
Placental Clearance IndexQSARChromatographic descriptors (retention and peak shape) nih.govnih.gov
Anti-androgenic EffectQSARNot specified oup.com
Rodent CarcinogenicityQSARNot specified oup.com

Computational Predictions of Reaction Pathways and Transition States

Computational chemistry can be used to map out the potential reaction pathways for a molecule and to calculate the energies of the transition states involved. This information is crucial for understanding the mechanisms of chemical reactions, including metabolic transformations and degradation processes.

For example, a computational study on the reactivity of bisphenol A-3,4-quinone (BPAQ) with deoxyadenosine determined the most probable reaction pathway to be a Michael addition. researchgate.net The calculations also provided evidence for the protonation of the resulting adduct before depurination, suggesting that the reaction is pH-dependent. researchgate.net

Furthermore, these computational methods can be used to compare the rates of competing reactions. In the case of BPAQ, the calculated activation energy for its reaction with glutathione (B108866) (a key molecule in detoxification) was significantly lower than that for its reaction with deoxyadenosine. researchgate.net This suggests that BPAQ is more likely to be detoxified by reacting with glutathione than to cause DNA damage, especially when glutathione levels are sufficient. researchgate.net Similar computational investigations could be applied to 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) to predict its metabolic fate and potential for forming reactive intermediates.

Polymer Science and Materials Applications Research of 4,4 2 Methylpropylidene Bis 2,6 Xylenol

Polymerization Mechanisms in Polycarbonate Plastics Production

Extensive research of publicly available scientific literature and patents did not yield specific information on the use of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) in the polymerization of polycarbonate plastics. The primary monomer used in the commercial production of polycarbonates is Bisphenol A (BPA). nih.govgoogle.com The synthesis of polycarbonates typically proceeds through the reaction of a bisphenol with a phosgene (B1210022) derivative or by transesterification with a carbonate like diphenyl carbonate. nih.govgoogle.com While other bisphenols are subjects of research for BPA replacement, no data was found detailing the polymerization mechanisms of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) for this purpose.

Role in Epoxy Resin Curing Chemistry and Network Formation

There is no available research data to suggest that 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is used as a primary curing agent or hardener in epoxy resin systems. Epoxy resins require a curing agent, which can be a hardener or a catalyst, to initiate the cross-linking of the epoxy groups to form a rigid, thermoset network. nih.govguidechem.com Common curing agents include amines, anhydrides, and various catalytic compounds. nih.govguidechem.comresearchgate.net The literature on epoxy curing agents does not list 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) among the compounds utilized for this application.

Investigation of its Functionality in Adhesives and Coatings Formulations

While 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is known to be used as a stabilizer in polymer lattices, which can be components in adhesive and coating formulations, specific research detailing its functionality in these applications is limited. nih.gov Its role is generally understood to be that of an antioxidant, preventing degradation of the polymer binder. nih.gov However, in-depth studies on how it affects specific properties of adhesives and coatings, such as adhesion, cohesion, or film formation, are not available in the reviewed literature.

Research into its Performance as a Polymer Stabilizer and Antioxidant

The most significant area of research and application for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is in its role as a high-performance polymer stabilizer and antioxidant. It belongs to the class of sterically hindered phenolic antioxidants, which are primary stabilizers used to protect a wide range of polymeric materials from degradation.

Mechanism of Action in Material Degradation Prevention

The primary function of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) as an antioxidant is to interrupt the radical chain reactions that lead to the oxidative degradation of polymers. This degradation can be initiated by heat, light, or mechanical stress and results in undesirable changes to the material's properties, such as discoloration, brittleness, and loss of mechanical strength.

The mechanism of action for hindered phenolic antioxidants like 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) involves the following key steps:

Radical Scavenging: The process of polymer oxidation involves the formation of highly reactive free radicals (R•) from the polymer chain. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the chain reaction by abstracting hydrogen from other polymer chains.

Hydrogen Donation: The hindered phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to the peroxy radical. This neutralizes the highly reactive peroxy radical, converting it into a stable hydroperoxide (ROOH) and forming a phenoxy radical from the antioxidant molecule. nih.gov

Stabilization of the Phenoxy Radical: The resulting phenoxy radical is sterically hindered by the bulky alkyl groups (in this case, methyl groups on the xylenol rings) ortho to the hydroxyl group. This steric hindrance makes the phenoxy radical relatively stable and less likely to initiate new oxidation chains. The stability is further enhanced by the delocalization of the unpaired electron across the aromatic ring.

This process effectively terminates the chain reaction, thus preventing further degradation of the polymer. For enhanced performance, hindered phenols are often used in combination with secondary antioxidants, such as phosphites or thioesters, which function by decomposing the hydroperoxides into non-radical, stable products.

Table 1: Antioxidant Mechanism of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol)

StepDescriptionChemical Reaction Example
Initiation Formation of a polymer alkyl radical (P•) due to heat, UV light, or stress.Polymer-H → P• + H•
Propagation The polymer alkyl radical reacts with oxygen to form a peroxy radical (POO•).P• + O₂ → POO•
Propagation The peroxy radical abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer alkyl radical.POO• + P-H → POOH + P•
Termination by Antioxidant The hindered phenol (B47542) (ArOH) donates a hydrogen atom to the peroxy radical, terminating the chain reaction.POO• + ArOH → POOH + ArO• (stable phenoxy radical)

Influence on Polymer Aging and Durability

The incorporation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) into polymers significantly enhances their long-term durability and resistance to aging. By preventing oxidative degradation, it helps to maintain the physical and mechanical properties of the material over its service life.

Key Influences on Polymer Properties:

Color Stability: As a non-discoloring antioxidant, it helps to prevent the yellowing and other color changes that often occur as polymers age.

Mechanical Integrity: It preserves the mechanical properties of polymers, such as tensile strength, elongation, and impact resistance, by preventing chain scission and cross-linking reactions caused by oxidation.

Thermal Stability: It is effective over a wide range of temperatures, providing protection during high-temperature melt processing and long-term heat aging.

Research has shown that hindered phenolic antioxidants are crucial for the longevity of various polymers, including:

Elastomers: In materials like rubber, these antioxidants prevent cracking and the loss of elasticity.

Plastics: In plastics such as polyolefins, PVC, and styrenic polymers, they provide long-term stability against degradation from heat and light.

Table 2: Performance Benefits of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) as a Polymer Stabilizer

PropertyInfluence of the Antioxidant
Melt Viscosity Minimizes changes during processing.
Discoloration Reduces yellowing and maintains original color.
Mechanical Properties Improves retention of tensile strength and flexibility.
Service Life Extends the functional lifetime of the polymer product.

Application as a Reducing Agent in Photothermographic Systems

No specific information was found in the searched literature regarding the application of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) as a reducing agent in photothermographic systems. Photothermographic materials typically employ a silver source, a reducing agent, and a binder. While some phenolic compounds can act as reducing agents, the specific use of this compound in such systems is not documented.

Exploration as a Crosslinking Agent and Hardener in Polymer Synthesis

The presence of two phenolic hydroxyl groups makes 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) a prime candidate for use as a crosslinking agent or hardener, particularly for thermosetting resins like epoxies. In this role, the compound's hydroxyl groups react with the epoxide rings of an epoxy resin, leading to the formation of a rigid, three-dimensional network. This process, known as curing, transforms the liquid resin into a solid, infusible, and insoluble material with enhanced mechanical and thermal properties.

The curing mechanism involves the nucleophilic attack of the phenolic oxygen on the carbon atom of the epoxy ring, causing the ring to open and form a covalent bond. As this reaction proceeds at both ends of the bisphenol molecule, it creates crosslinks that are fundamental to the final properties of the thermoset.

The specific structure of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) offers distinct advantages over less substituted phenolic hardeners. The four methyl groups positioned ortho to the hydroxyl groups provide significant steric hindrance. This hindrance can influence the curing kinetics and the final network structure. Furthermore, the bulky, aromatic nature of the molecule contributes to the thermal stability and char-forming tendency of the cured resin, which is a desirable attribute for flame-retardant applications. surrey.ac.uknih.gov While various amines and acid anhydrides are common curing agents for epoxy resins, specialized phenolic compounds are employed to achieve specific performance characteristics like high glass transition temperatures (Tg) and improved chemical resistance. google.comjohnson-fine.com

Table 1: Potential Roles and Anticipated Property Enhancements of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) in Polymer Systems

Polymer System Role of Compound Anticipated Property Enhancements
Epoxy Resins Curing Agent / Hardener Increased Glass Transition Temperature (Tg), Enhanced Thermal Stability, Improved Flame Retardancy, Good Dielectric Properties
Poly(phenylene ether) (PPE) Monomer / Modifier Control of Molecular Weight, Introduction of Branching, Improved Processability, Enhanced Solubility

| Polycarbonates | Monomer (BPA Alternative) | Higher Tg than BPA-PC, Improved Hydrolytic Stability, Enhanced Thermal Resistance |

Development of Novel Polymer Composites and Advanced Materials utilizing the Compound

The integration of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) into polymer backbones as a monomer has been explored for the creation of novel thermoplastics and composites with superior performance profiles.

Poly(phenylene ether) (PPE) Modification: Poly(phenylene ether), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic known for its excellent heat resistance, dimensional stability, and dielectric properties. asahi-kasei-plastics.comepo.org It is typically synthesized through the oxidative coupling of 2,6-dimethylphenol (B121312) (2,6-xylenol). asahi-kasei-plastics.comgoogle.com The incorporation of a bisphenolic monomer like 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) into a PPE synthesis can serve several purposes. It can act as a chain-capping agent to control molecular weight or be used as a comonomer to introduce branching. These modifications can improve the melt processability of the resulting PPE resin, a known challenge for this class of materials, and tailor its mechanical properties for specific applications in electronics and automotive components. asahi-kasei-plastics.commdpi.com

High-Performance Polycarbonates: There is significant industrial and academic interest in developing alternatives to Bisphenol A (BPA) for polycarbonate production due to health and environmental concerns. uwb.edu.plresearchgate.net 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) serves as a structurally analogous but sterically hindered substitute for BPA. Polycarbonates synthesized from this bisphenol are expected to exhibit a higher glass transition temperature (Tg) and superior thermal stability compared to conventional BPA-based polycarbonate, owing to the restricted rotation of the bulky, methylated phenyl rings. uwb.edu.plresearchgate.net These enhanced thermal properties make such polycarbonates suitable for applications requiring high heat resistance.

Flame-Retardant Materials and Composites: Polymers incorporating 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) are promising candidates for creating inherently flame-retardant materials. The high aromatic content of the monomer promotes the formation of a stable char layer when the material is exposed to a flame. This char acts as a thermal insulator and a barrier to the release of flammable volatiles, thus interrupting the combustion cycle. surrey.ac.uknih.gov When used as a matrix for composites reinforced with glass or carbon fibers, these polymers can yield advanced materials with a combination of light weight, high strength, and excellent fire safety, suitable for demanding applications in aerospace and electronics. surrey.ac.uknih.gov The use of phosphorus-containing compounds in conjunction with such inherently flame-retardant polymers can further enhance fire resistance through synergistic gas-phase and condensed-phase mechanisms. researchgate.netmdpi.com

Table 2: Structural Comparison of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) and Bisphenol A (BPA)

Feature 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) Bisphenol A (BPA)
Chemical Structure Two 2,6-dimethylphenol units linked by a 2-methylpropylidene bridge Two phenol units linked by a propylidene bridge
Methyl Groups (ortho to -OH) Four Zero
Steric Hindrance High Low
Anticipated Polymer Tg High Moderate

| Anticipated Hydrolytic Stability | High (due to shielding of ether/ester linkages) | Moderate |

Environmental Behavior and Mechanistic Pathways of 4,4 2 Methylpropylidene Bis 2,6 Xylenol in Ecological Systems

Occurrence and Distribution in Various Environmental Compartments

Bisphenol A, a well-studied analogue, is frequently detected in various environmental matrices. For instance, BPA has been found in surface water, wastewater treatment plant effluents, and landfill leachate. researchgate.net Given the structural similarities, it can be hypothesized that 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) may also partition to similar environmental compartments. The presence of methyl and propylidene groups might influence its solubility and sorption characteristics compared to BPA. For example, the related compound 2,4-dimethylphenol (B51704) has been detected in surface water and is expected to have low adsorption to suspended solids and sediment. epa.gov

Table 1: Environmental Occurrence of Structurally Related Bisphenols and Xylenols

Compound Environmental Compartment Concentration Range Reference
Bisphenol A (BPA) Surface Water ng/L to µg/L nih.gov
Bisphenol A (BPA) Wastewater Effluent ng/L to µg/L researchgate.net
2,4-Dimethylphenol Surface Water Detected, specific concentrations variable epa.gov

This table presents data for structurally related compounds to infer the potential occurrence of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol).

Mechanistic Studies of Environmental Degradation Pathways

The environmental persistence of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) will be determined by various degradation processes. While specific studies on this compound are lacking, research on other bisphenols provides a framework for understanding its potential degradation pathways.

Photodegradation is a key abiotic process for the removal of phenolic compounds in sunlit surface waters. For bisphenols, this process can involve direct photolysis or indirect photo-oxidation initiated by photochemically produced reactive species like hydroxyl radicals.

Studies on the photocatalytic degradation of a structurally similar brominated bisphenol, 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), have shown that the primary reaction involves the cleavage of the bond between one of the benzene (B151609) rings and the isopropyl group. mdpi.com This suggests that photodegradation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) could lead to the formation of 2,6-xylenol and other derivatives. The degradation of 2,4-dimethylphenol is also known to be influenced by photochemically-produced hydroxyl radicals in the atmosphere. nih.gov

Table 2: Potential Photodegradation Products of Bisphenols

Parent Compound Degradation Process Potential Products Reference
4,4′-Isopropylidenebis(2,6-dibromophenol) (TBBPA) Photocatalysis Cleavage products (e.g., brominated phenols) mdpi.com

This table illustrates potential photodegradation products based on studies of analogous compounds.

Biodegradation by microorganisms is a crucial pathway for the removal of many organic pollutants from the environment. Numerous bacterial and fungal species have been shown to degrade BPA and other phenols. researchgate.netacs.org

The biodegradation of dimethylphenols has been studied in various bacterial species, often involving ring-cleavage pathways. researchgate.net For instance, Pseudomonas species can degrade dimethylphenols through different catabolic pathways. researchgate.net A strain of Mycobacterium neoaurum has been shown to utilize 2,6-dimethylphenol (B121312) as its sole carbon source, breaking it down into smaller molecules. researchgate.net It is therefore plausible that similar microbial pathways could be involved in the breakdown of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol), likely initiated by the cleavage of the molecule at the propylidene bridge or through hydroxylation of the aromatic rings.

While hydrolysis is not expected to be a significant degradation pathway for bisphenols under typical environmental pH conditions, other abiotic transformations can occur. For example, bisphenols can be oxidized by naturally occurring minerals such as manganese oxides. osti.gov This process has been observed for BPA and could potentially contribute to the transformation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) in soils and sediments. The oxidation of 2,4-dimethylphenol can lead to the formation of pseudoquinone under certain conditions, although these are not typically found in the environment. epa.gov

Research on Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation, the process by which chemicals concentrate in organisms from their surrounding environment, is a key concern for persistent organic pollutants. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

While specific experimental data on the bioaccumulation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) are unavailable, the Log Kow for the structurally similar 2,2'-Isobutylidene-bis(4,6-dimethylphenol) is estimated to be 5.7, suggesting a potential for bioaccumulation. nih.gov For comparison, the bioconcentration factor (BCF) for BPA in aquatic organisms is considered low to moderate, with values reported between 5 and 68. researchgate.netnih.gov The BCF for 2,4-dimethylphenol in bluegill sunfish has been measured at 150. epa.gov Given the lipophilic nature suggested by its structure, 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) may have a bioaccumulation potential that warrants further investigation.

Table 3: Bioaccumulation Potential of Related Phenolic Compounds

Compound Log Kow Bioconcentration Factor (BCF) Organism Reference
2,2'-Isobutylidene-bis(4,6-dimethylphenol) 5.7 (estimated) - - nih.gov
Bisphenol A (BPA) 2.20-3.82 5-68 Aquatic organisms researchgate.netnih.gov

This table provides data on related compounds to estimate the potential bioaccumulation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol).

Investigations into Endocrine System Interaction Mechanisms in Environmental Contexts

Many bisphenols are known as endocrine-disrupting compounds (EDCs) because they can interfere with the hormonal systems of organisms. nih.gov BPA, for example, is a known xenoestrogen that can mimic the effects of the natural hormone estrogen. nih.gov This can lead to adverse reproductive and developmental effects in wildlife.

There are no specific studies on the endocrine-disrupting mechanisms of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol). However, due to its bisphenolic structure, it is considered a potential endocrine disruptor. The presence of methyl groups on the phenolic rings may influence its binding affinity to hormone receptors compared to BPA. The general mechanism of action for bisphenols involves binding to estrogen receptors, which can trigger a cascade of cellular events that are normally regulated by endogenous hormones. nih.gov Given the potential for endocrine activity, further research into the specific interactions of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) with the endocrine systems of environmental organisms is warranted.

Derivatives, Analogues, and Comparative Research of 4,4 2 Methylpropylidene Bis 2,6 Xylenol

Synthesis and Characterization of Novel Structural Derivatives

The synthesis of novel structural derivatives of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is an area of scientific inquiry aimed at modifying its chemical properties for various applications, including the development of new polymers and functional materials. While specific literature on the derivatization of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is not extensively detailed in publicly available research, the synthetic routes for creating derivatives of structurally similar bisphenols can be extrapolated. The primary sites for chemical modification are the two hydroxyl (-OH) groups on the phenolic rings.

Common derivatization strategies for bisphenols include:

Etherification: The reaction of the hydroxyl groups with alkyl halides or other electrophiles in the presence of a base leads to the formation of bis-ether derivatives. This modification can alter the solubility, thermal stability, and reactivity of the parent compound.

Esterification: Acylation of the hydroxyl groups with acyl chlorides or anhydrides yields bis-ester derivatives. This can be a route to producing new monomers for polyesters or to introduce specific functional groups.

Halogenation: The aromatic rings can be halogenated (e.g., with bromine or chlorine) to introduce flame-retardant properties or to serve as intermediates for further cross-coupling reactions.

Polymerization: The bisphenol itself can serve as a monomer in the synthesis of high-performance polymers such as polycarbonates and polyethers. For instance, modified poly(2,6-dimethyl-1,4-phenylene ether)s can be prepared through redistribution reactions involving bisphenols. tue.nltue.nl

The characterization of these novel derivatives would typically involve a suite of analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the addition of new functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., ester carbonyls, ether linkages).

Mass Spectrometry (MS): To determine the molecular weight of the new derivative and confirm its elemental composition.

Elemental Analysis: To provide the percentage composition of elements in the synthesized compound.

While direct research on derivatives of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is limited, the principles of organic synthesis provide a clear pathway for the creation and characterization of a wide array of novel structures based on this scaffold.

Comparative Studies with Other Bisphenol Analogues, including Bisphenol A

Comparative studies of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) and its analogues, particularly Bisphenol A (BPA), are crucial for evaluating their relative biological activities, especially concerning their potential as endocrine-disrupting chemicals. Research in this area often focuses on hormonal activities, such as estrogenic, anti-estrogenic, and anti-androgenic effects.

A significant comparative study by Kitamura et al. (2005) examined the endocrine-disrupting activities of BPA and 19 related compounds, including Tetramethylbisphenol A (TMBPA), which is structurally very similar to 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) with the key difference being the isopropylidene bridge in TMBPA. The findings from this study offer valuable insights into how the structural features of xylenol-based bisphenols influence their biological interactions compared to BPA. nih.govresearchgate.net

Estrogenic and Anti-Estrogenic Activity:

In an in vitro assay using human breast cancer cell line MCF-7, TMBPA exhibited estrogenic activity, though it was less potent than BPA. nih.govresearchgate.net Interestingly, TMBPA also displayed anti-estrogenic activity against 17β-estradiol, a property not observed with BPA in the same study. nih.govresearchgate.net This dual activity suggests a complex interaction with the estrogen receptor.

Anti-Androgenic Activity:

The same study revealed that TMBPA possesses significant inhibitory effects on the androgenic activity of 5α-dihydrotestosterone in a mouse fibroblast cell line (NIH3T3). nih.govresearchgate.net Notably, TMBPA demonstrated the highest antagonistic activity among all the tested bisphenol derivatives, including BPA. nih.govresearchgate.net This indicates that the presence of the four methyl groups on the phenolic rings enhances anti-androgenic potential.

Thyroid Hormonal Activity:

TMBPA was also found to exhibit significant thyroid hormonal activity in a rat pituitary cell line (GH3). nih.govresearchgate.net In contrast, BPA did not show such activity, highlighting a key difference in the biological effects of these two analogues. nih.govresearchgate.net

The following interactive data table summarizes the comparative endocrine-disrupting activities based on the findings for TMBPA as a close structural analogue to 4,4'-(2-Methylpropylidene)bis(2,6-xylenol), in comparison to BPA.

ActivityBisphenol A (BPA)Tetramethylbisphenol A (TMBPA)Reference
Estrogenic ActivityActiveActive (less potent than BPA) nih.gov, researchgate.net
Anti-Estrogenic ActivityNot ObservedActive nih.gov, researchgate.net
Anti-Androgenic ActivityActiveActive (more potent than BPA) nih.gov, researchgate.net
Thyroid Hormonal ActivityInactiveActive nih.gov, researchgate.net

Structure-Activity Relationships within the Class of Xylenol-Based Bisphenols

The structure-activity relationship (SAR) within the class of xylenol-based bisphenols provides a framework for understanding how their chemical structure dictates their biological and chemical properties. The key structural features that influence the activity of these compounds are the nature of the bridging alkyl group and the substitution pattern on the phenolic rings.

Role of the 4-Hydroxyl Group: The presence of the hydroxyl group at the 4-position on both phenyl rings is considered essential for binding to hormone receptors and eliciting hormonal activities. nih.govresearchgate.net

Influence of Substituents on the Phenyl Rings: The introduction of methyl groups at the 3 and 5 positions of the phenyl rings, as seen in xylenol-based bisphenols, has a profound impact on their biological activity profile.

The four methyl groups in TMBPA appear to decrease its estrogenic potency compared to BPA. nih.govresearchgate.net

Conversely, these methyl groups significantly enhance anti-androgenic activity. nih.govresearchgate.net

The presence of these methyl groups also confers thyroid hormonal activity, which is absent in the unsubstituted BPA. nih.govresearchgate.net

Impact of the Bridging Alkyl Moiety: The structure of the alkylidene bridge connecting the two phenolic moieties also modulates the biological activity. While the comparative data between the isopropylidene bridge (in TMBPA) and the 2-methylpropylidene bridge is not explicitly detailed in the available literature, it is understood that the size, shape, and flexibility of this bridge can influence how the molecule fits into the ligand-binding pocket of hormone receptors. This, in turn, can affect whether the compound acts as an agonist or an antagonist.

The following table outlines the key structural features and their observed effects on the activity of xylenol-based bisphenols, primarily based on the comparison of TMBPA with BPA.

Structural FeatureObserved Effect on ActivityReference
Hydroxyl groups at 4-positionsEssential for hormonal activities nih.gov, researchgate.net
Methyl groups at 3,5-positionsDecreases estrogenic potency, increases anti-androgenic activity, and confers thyroid hormonal activity compared to unsubstituted analogues. nih.gov, researchgate.net
Bridging alkyl groupModulates the overall shape and flexibility of the molecule, influencing receptor binding and subsequent agonist or antagonist response. nih.gov, researchgate.net

Future Research Directions and Emerging Scientific Avenues for 4,4 2 Methylpropylidene Bis 2,6 Xylenol

Exploration of Novel Applications in Advanced Materials Science

Future research will likely focus on harnessing the unique structural features of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) to develop advanced materials with tailored properties. Its sterically hindered phenolic groups can impart enhanced thermal and oxidative stability to polymers.

Emerging applications for polymers derived from or incorporating this bisphenol could include:

High-Frequency Communication Materials: Polyphenylene oxide (PPO), a polymer synthesized from a related phenol (B47542), is valued for its low dielectric constant and loss factor, making it suitable for high-frequency communication applications. mdpi.com Future studies could investigate the incorporation of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) into PPO or other polymer backbones to further enhance these dielectric properties and thermal stability for next-generation electronics. mdpi.com

Advanced Composites and Blends: The bisphenol structure can be a building block for creating high-performance polymer blends and composites. Research into blending polymers derived from this compound with other thermoplastics, such as polystyrene or polyamide, could lead to materials with superior mechanical strength, heat resistance, and dimensional stability for automotive and aerospace components. wikipedia.org

Membranes for Gas Separation: PPO-based membranes are used for air separation to produce nitrogen. wikipedia.org Future work could explore the synthesis of novel membrane materials from 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) for a variety of gas separation applications, potentially offering improved selectivity and permeability.

Biocompatible Materials: Research is ongoing to develop BPA-free polycarbonates for biomedical applications. nih.govrsc.org The potential of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) as a monomer for biocompatible polymers could be an important area of investigation, particularly for medical devices and food contact materials where safety is a primary concern. nih.govrsc.org

A summary of potential research areas for novel applications is presented in the table below.

Potential Application Area Research Focus Desired Properties
High-Frequency ElectronicsDevelopment of low-dielectric polymersLow dielectric constant, low loss factor, high thermal stability
Automotive & AerospaceCreation of high-performance composites and blendsHigh mechanical strength, heat resistance, dimensional stability
Gas SeparationSynthesis of advanced membrane materialsImproved selectivity and permeability for specific gases
Biomedical DevicesFormulation of biocompatible and BPA-free polymersBiocompatibility, safety, chemical resistance

Sustainable Synthesis and Circular Economy Considerations

A significant future research direction will be the development of sustainable synthesis routes and circular economy models for 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) and the polymers derived from it.

Green Synthesis Routes: Current industrial synthesis of phenols and bisphenols often relies on petroleum-based feedstocks and can generate hazardous byproducts. bohrium.comresearchgate.net Future research will likely focus on developing greener synthetic pathways. This includes the use of bio-based starting materials, such as those derived from lignin (B12514952) or other plant biomass, and the application of environmentally benign catalysts and solvents. bohrium.comresearchgate.net For instance, research into the catalytic synthesis of bisphenol substitutes from biomass is a rapidly growing field. bohrium.comresearchgate.net

Circular Economy and Recycling: The development of a circular economy for polymers made from 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is crucial. This involves designing polymers for recyclability and developing efficient recycling technologies. Research into the chemical recycling of related polymers like phenolic resins and polycarbonates is already underway, with methods such as pyrolysis, gasification, and solvolysis being explored to break down the polymers into their constituent monomers for reuse. moeveglobal.commdpi.comnih.govnih.govyoutube.com Recent studies have demonstrated the oxidative depolymerization of PPO into its monomer, which can then be used to synthesize other polymers, offering a promising route for chemical recycling. chemistryviews.org Electrochemical methods are also emerging as a potential strategy for polymer recycling. rsc.org

The table below outlines key research avenues for sustainable synthesis and circularity.

Research Area Objective Key Methodologies
Sustainable Synthesis
Bio-based FeedstocksReplace petroleum-based starting materialsUtilization of lignin, hydroxycinnamic acids, and other biomass-derived compounds. bohrium.comrsc.org
Green CatalysisImprove efficiency and reduce waste in synthesisDevelopment of heterogeneous catalysts, enzyme-based processes, and metal-free organic catalysts. nih.govbohrium.com
Circular Economy
Chemical RecyclingDepolymerize waste polymers back to monomersPyrolysis, solvolysis, oxidative depolymerization, electrochemical recycling. nih.govchemistryviews.orgrsc.org
Mechanical RecyclingReprocess polymer waste into new productsOptimizing processing conditions to maintain material properties. mdpi.com

Long-Term Environmental Fate Modeling and Predictive Research

Understanding the long-term environmental fate of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) is critical for assessing its environmental risk. Future research in this area will likely involve a combination of experimental studies and predictive modeling.

Biodegradation Studies: Investigating the biodegradability of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) in various environmental compartments, such as soil and water, is essential. Studies on the biodegradation of related dimethylphenols have shown that different microbial strains and catabolic pathways are involved, and some isomers can be persistent or form dead-end metabolites. nih.gov Similar detailed investigations are needed for this specific compound.

Environmental Transport Modeling: Multimedia environmental fate models, like the Equilibrium Criterion (EQC) model, can be used to predict how the compound will partition between air, water, soil, and sediment. capes.gov.brresearchgate.nettandfonline.com These models, which have been applied to other bisphenols like BPA, can estimate environmental concentrations, persistence, and the potential for long-range transport. capes.gov.brresearchgate.nettandfonline.comresearchgate.net

Predictive Toxicology and Endocrine Disruption Potential: As a bisphenol, there is a need to assess its potential for endocrine disruption. While some bisphenol analogues are considered less harmful than BPA, thorough toxicological evaluations are necessary. nih.gov Future research should employ in vitro and in silico methods to predict its interaction with hormone receptors and other biological targets. nih.govnih.gov The influence of environmental factors on the composition and potential toxicity of phenolic compounds is also an important area of study. nih.govnih.gov

The following table summarizes the key research needs for understanding the environmental fate of this compound.

Research Area Objective Key Approaches
BiodegradationDetermine the rate and extent of breakdown in the environmentAerobic and anaerobic degradation studies with microbial consortia from soil and water. nih.gov
Environmental TransportPredict the distribution and persistence in different environmental mediaApplication of multimedia fate and transport models (e.g., EQC). capes.gov.brresearchgate.net
Ecotoxicity and Endocrine ActivityAssess the potential harm to aquatic life and endocrine systemsIn vitro receptor binding assays, in vivo studies with model organisms, and predictive QSAR models. nih.govnih.gov

Advanced Mechanistic Studies on Polymerization Control and Material Performance

To fully realize the potential of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) as a monomer, a detailed understanding of its polymerization behavior is required. Future research will focus on advanced mechanistic studies to control the polymerization process and, consequently, the final material properties.

Polymerization Kinetics and Mechanism: The oxidative coupling polymerization of phenols like 2,6-dimethylphenol (B121312) to produce PPO has been studied, often involving copper-amine catalysts. uc.edugoogle.comgoogle.com Future research should elucidate the specific kinetics and mechanism of the polymerization of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol). This includes identifying optimal catalyst systems, reaction conditions, and understanding the role of the isobutylidene bridge in the polymerization process.

Control of Molecular Weight and Architecture: The ability to precisely control the molecular weight, molecular weight distribution, and polymer architecture (e.g., linear, branched, or cross-linked) is crucial for tailoring material properties. Research into controlled polymerization techniques, such as living polymerization or the use of specific chain transfer agents, could enable the synthesis of well-defined polymers from this bisphenol. mdpi.commdpi.com

Structure-Property Relationships: A fundamental area of future research will be to establish clear structure-property relationships for polymers synthesized from 4,4'-(2-Methylpropylidene)bis(2,6-xylenol). This involves systematically varying the polymer structure and characterizing the resulting thermal, mechanical, and electrical properties. This knowledge will be invaluable for designing materials for specific high-performance applications.

The table below highlights key areas for future mechanistic studies.

Research Area Objective Key Techniques
Polymerization MechanismElucidate the reaction pathways and kineticsIn-situ spectroscopic monitoring (e.g., NMR, IR), kinetic modeling. uc.edu
Polymerization ControlAchieve precise control over polymer structureDevelopment of advanced catalysts, use of controlled polymerization methods. mdpi.commdpi.com
Structure-Property RelationshipsUnderstand how molecular structure dictates material performanceThermal analysis (DSC, TGA), mechanical testing (tensile, impact), dielectric spectroscopy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.